1-Methylpyrrolidine-3,4-diol

glycosidase inhibition enantiomer selectivity amyloglucosidase

1-Methylpyrrolidine-3,4-diol (C₅H₁₁NO₂, MW 117.15) is an N-methylated pyrrolidine-3,4-diol belonging to the iminosugar class of glycosidase inhibitors. The compound features a saturated five-membered pyrrolidine ring bearing hydroxyl groups at positions 3 and 4, with a methyl substituent on the ring nitrogen.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Cat. No. B12984949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpyrrolidine-3,4-diol
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCN1CC(C(C1)O)O
InChIInChI=1S/C5H11NO2/c1-6-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3
InChIKeyVJSWVPMFOHDBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylpyrrolidine-3,4-diol – Structural Baseline and Procurement-Relevant Classification for Glycosidase-Targeted Research


1-Methylpyrrolidine-3,4-diol (C₅H₁₁NO₂, MW 117.15) is an N-methylated pyrrolidine-3,4-diol belonging to the iminosugar class of glycosidase inhibitors. The compound features a saturated five-membered pyrrolidine ring bearing hydroxyl groups at positions 3 and 4, with a methyl substituent on the ring nitrogen [1]. This N-methyl iminosugar scaffold serves as both a direct pharmacological probe and a versatile synthetic intermediate for generating 2-substituted and 5-substituted derivatives with enhanced potency and selectivity against specific glycosidases [2]. Multiple defined stereoisomers are commercially available—(3S,4S), (3R,4R), (3R,4S), and their hydrochloride salts—each with distinct biological profiles, making stereochemical specification critical for procurement decisions .

Why 1-Methylpyrrolidine-3,4-diol Cannot Be Interchanged with N-H, N-Benzyl, or Enantiomeric Analogs in Glycosidase Research Programs


Within the pyrrolidine-3,4-diol chemotype, seemingly minor structural variations—N-substituent identity, ring stereochemistry, and the presence or absence of a C-2 hydroxymethyl group—produce large and quantifiable differences in enzyme inhibition potency, selectivity, and physicochemical properties. N-Methylation alone dramatically narrows the glycosidase inhibition spectrum compared to the N-H parent by altering ring conformation [1]. Enantiomeric pairs such as (3S,4S)- and (3R,4R)-1-methylpyrrolidine-3,4-diol show divergent inhibitory activity against the same enzyme target under identical assay conditions [2]. Furthermore, substituting N-methyl for N-benzyl shifts logP by over two log units and changes aqueous solubility by approximately 200-fold, fundamentally altering suitability for biochemical versus cellular assays [3]. These data collectively demonstrate that generic substitution within this scaffold class introduces uncontrolled experimental variables and cannot be performed without revalidation.

Quantitative Differentiation Evidence for 1-Methylpyrrolidine-3,4-diol Against Closest Structural Analogs


Enantiomer-Specific α-Amyloglucosidase Inhibition: (3S,4S) vs. (3R,4R)-1-Methylpyrrolidine-3,4-diol

Under identical assay conditions (1 mM inhibitor concentration, optimal pH), the (3S,4S) enantiomer of 1-methylpyrrolidine-3,4-diol (compound 9c) inhibited α-D-amyloglucosidase from Rhizopus mold by 72%, whereas the (3R,4R) enantiomer (compound 10c) achieved only 38% inhibition—representing an approximately 1.9-fold difference in inhibitory capacity attributable solely to stereochemical inversion at C-3 and C-4 [1]. Neither enantiomer inhibited the Aspergillus niger isozyme at this concentration, demonstrating enzyme-specific as well as enantiomer-specific discrimination.

glycosidase inhibition enantiomer selectivity amyloglucosidase

N-Methylation Markedly Narrows Glycosidase Inhibition Spectrum Versus N-H Parent Pyrrolidine-3,4-diol

In a systematic study across nine iminosugar analogs, N-methylation of the five-membered ring iminosugar 1,4-dideoxy-1,4-imino-D-arabinitol (DAB, a 2-hydroxymethyl-pyrrolidine-3,4-diol) produced N-methyl-DAB (compound 5), which 'markedly decreased inhibitory potential for all enzymes tested' compared to the N-H parent [1]. This finding was corroborated by NMR conformational analysis demonstrating that N-alkylation significantly alters the five-membered ring conformation, providing a structural basis for the selectivity shift [1]. While this is a class-level inference, the pyrrolidine-3,4-diol scaffold shares the same N-alkylation-driven conformational dynamics.

N-alkylation SAR glycosidase selectivity conformational analysis

Physicochemical Differentiation: Aqueous Solubility and logP of 1-Methylpyrrolidine-3,4-diol Versus 1-Benzylpyrrolidine-3,4-diol

1-Methylpyrrolidine-3,4-diol exhibits an ALOGPS-predicted logP of -1.9 and aqueous solubility of approximately 1520 g/L, consistent with its classification as a very strong base (high pKa) [1]. In contrast, 1-benzylpyrrolidine-3,4-diol shows experimentally determined logP values ranging from 0.16 to 0.95 and aqueous solubility of approximately 7.5 mg/mL . This represents a logP shift of >2.1 units and an approximately 200-fold difference in aqueous solubility, reflecting the profound impact of N-substituent lipophilicity on bulk physicochemical properties.

physicochemical properties solubility logP bioavailability

Crystallographically Validated Binding Mode of 1-Methylpyrrolidine-3,4-diol Derivative to Human α-Galactosidase A

The co-crystal structure of (2R,3S,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol bound to human lysosomal α-galactosidase A (α-Gal A) has been solved at 2.28 Å resolution (PDB ID: 8K7H) [1]. The structure reveals that the N-methyl group of the ligand is accommodated within the active site without steric clash, while the 3,4-diol moiety engages in hydrogen-bonding interactions with catalytic residues. This structural evidence distinguishes the N-methylated pyrrolidine-3,4-diol scaffold from N-H analogs by demonstrating that the methyl substituent is tolerated in the α-Gal A binding pocket—a finding that is not generalizable across all glycosidases or N-substituents. The associated publication further demonstrates that dibasic derivatives of this scaffold exhibit pH-selective inhibitory and pharmacological chaperone activity, stabilizing α-Gal A at lysosomal pH (4.5) while reducing inhibition at neutral pH (7.0) [1].

X-ray crystallography lysosomal storage disorder pharmacological chaperone alpha-galactosidase

Glycosidase Selectivity Profile: Enzyme Panel Data for 2-Hydroxymethyl-1-methylpyrrolidine-3,4-diol

The (2R,3R,4R)-2-hydroxymethyl-1-methylpyrrolidine-3,4-diol diastereomer (CHEMBL80148) has been profiled against multiple glycosidases, revealing a relatively weak and non-selective inhibition pattern: IC₅₀ = 50,000 nM against rat intestinal trehalase, IC₅₀ = 64,000 nM against rat liver Golgi α-mannosidase II, and IC₅₀ = 70,000 nM against both rat intestinal lactase and sucrase [1]. The competitive Ki against Golgi α-mannosidase II was determined as 51,000 nM [1]. This micromolar-range, multi-target profile distinguishes the N-methyl-2-hydroxymethyl variant from more potent, selective 2-substituted pyrrolidine-3,4-diol derivatives that achieve nanomolar Ki values against single glycosidase targets (e.g., α-L-fucosidase inhibitors with Ki in the nM range) [2]. The data establish the 1-methylpyrrolidine-3,4-diol scaffold as a moderate-affinity, broad-coverage starting point rather than a target-optimized inhibitor.

enzyme selectivity glycosidase panel trehalase alpha-mannosidase

Research and Industrial Application Scenarios Where 1-Methylpyrrolidine-3,4-diol Provides Verifiable Advantage Over Analogs


Enantiomer-Controlled Amyloglucosidase Inhibition Studies Requiring Defined Stereochemistry

When investigating structure-activity relationships of pyrrolidine-based glycosidase inhibitors, the (3S,4S)-1-methylpyrrolidine-3,4-diol enantiomer provides approximately 1.9-fold greater inhibition of Rhizopus mold α-D-amyloglucosidase compared to its (3R,4R) counterpart at equivalent concentration (1 mM), as demonstrated by direct head-to-head enzyme assay data [1]. Procurement of the stereochemically defined single enantiomer (CAS 157087-64-4) rather than a racemic mixture eliminates a known confounding variable in enzyme kinetics experiments. This scenario applies specifically to labs conducting enantiomer-specific SAR campaigns on glycosidase inhibitors.

Aqueous Biochemistry and High-Concentration Enzyme Kinetics Requiring Superior Solubility

For in vitro glycosidase inhibition assays conducted at millimolar inhibitor concentrations in aqueous buffer, 1-methylpyrrolidine-3,4-diol offers approximately 200-fold higher aqueous solubility (~1520 g/L, ALOGPS prediction) compared to 1-benzylpyrrolidine-3,4-diol (~7.5 mg/mL) [2]. This solubility advantage enables inhibitor concentration ranges that would be inaccessible with more lipophilic N-substituted analogs, reducing the risk of compound precipitation and false-negative results in dose-response experiments. Researchers should verify actual batch solubility under their specific buffer conditions.

Pharmacological Chaperone Discovery for Lysosomal Storage Disorders (Fabry Disease)

The co-crystal structure of a 2-hydroxymethyl-1-methylpyrrolidine-3,4-diol derivative bound to human α-galactosidase A (PDB 8K7H, 2.28 Å resolution) provides atomic-level validation of target engagement for the N-methylated pyrrolidine-3,4-diol scaffold [3]. The associated mechanistic study demonstrates that dibasic derivatives of this scaffold exhibit pH-selective pharmacological chaperone activity—stabilizing α-Gal A at lysosomal pH while reducing inhibition at neutral pH—a property attributed to bifurcated salt bridge formation enabled by the N-methyl scaffold architecture [3]. This application scenario supports procurement of the N-methyl variant as a starting scaffold for medicinal chemistry optimization toward Fabry disease pharmacological chaperones.

Broad-Coverage Glycosidase Profiling as a Tool Compound for Enzyme Selectivity Screening

The (2R,3R,4R)-2-hydroxymethyl-1-methylpyrrolidine-3,4-diol diastereomer exhibits a relatively flat inhibition profile across trehalase, α-mannosidase II, lactase, and sucrase (all IC₅₀ values within 50,000–70,000 nM) [4]. This broad, moderate-potency coverage makes the compound suitable as a reference inhibitor for enzyme panel screening, where the goal is to benchmark selectivity of novel derivatives rather than achieve target-specific inhibition. The N-methyl group ensures the compound is not susceptible to N-dealkylation, providing metabolic stability in longer-duration biochemical assays compared to N-benzyl-protected analogs.

Quote Request

Request a Quote for 1-Methylpyrrolidine-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.